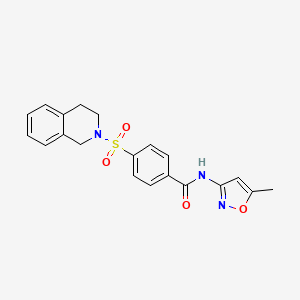

![molecular formula C21H19N3O4 B2508113 N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 942009-44-1](/img/structure/B2508113.png)

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of the pyridine ring and the attachment of various substituents. For instance, the synthesis of a pyrido[2,3-d]pyrimidin-6-yl compound was achieved and characterized using NMR, FT-IR, and MS techniques, as well as by single crystal X-ray structural analysis . Although the exact synthesis of "N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide" is not detailed, similar methods could potentially be applied.

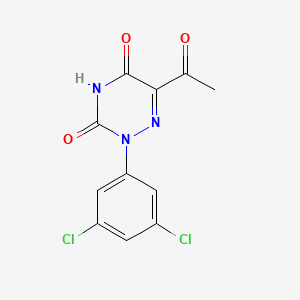

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction, which provides information about the conformation and packing of molecules in the solid state . For example, a compound with a pyridine ring and a carboxamide group was found to exhibit solid-state rotational disorder, with the phenyl and pyridine rings being conformationally planar . Such structural analyses are crucial for understanding the physical properties and potential interactions of the compound .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "this compound". However, the chemical reactivity of similar compounds can be inferred. For example, the presence of a carboxamide group can lead to hydrogen bonding, as seen in the anticonvulsant drug exhibiting solid-state rotational disorder . Additionally, the pyridine moiety can participate in various chemical reactions due to its aromatic nature and nitrogen atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the micro-determination of nicotinamide and its metabolites was performed using high-performance liquid chromatography, indicating the solubility and detectability of such compounds . The crystal structure analysis of another compound revealed the presence of hydrogen bonds, which can influence the compound's solubility and melting point . These properties are essential for the development of pharmaceuticals, as they affect the drug's stability, bioavailability, and overall efficacy.

Scientific Research Applications

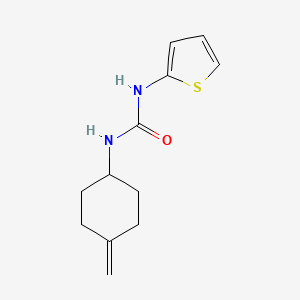

Synthesis and Biological Evaluation

- Compounds similar to N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide have been synthesized and investigated for their antidepressant and nootropic (cognitive-enhancing) activities. Specifically, analogues like N′-[(1Z)-(4-nitrophenyl)methylidene]pyridine-4-carbohydrazide and N-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide exhibited significant activity in these areas (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Molecular Structure and X-ray Diffraction Studies

- The molecular structure of related compounds, achieved through reactions involving 2-cyano-3-(x-nitrophenyl)prop-2-enamides, has been confirmed by X-ray diffraction, highlighting the importance of such compounds in structural biology and drug design (O'Callaghan, McMurry, Draper, & Champeil, 1999).

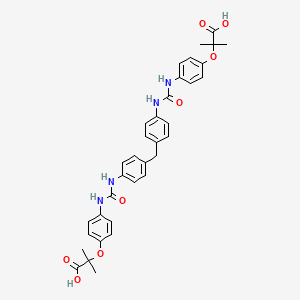

Antihypertensive and Coronary Vessel Dilator Properties

- Derivatives with similar structural components have been identified as potential antihypertensive agents and coronary vessel dilators. These findings are significant for cardiovascular pharmacology (Abernathy, 1978).

Antidiabetic Screening

- Similar compounds, like N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, have been synthesized and evaluated for their antidiabetic activity, indicating the compound's relevance in metabolic disease research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Applications in Neuroscience

- Research involving similar compounds, such as the synthesis of optically active derivatives, has implications in neuroscience, particularly in studying cerebral vasodilators (Shibanuma, Iwanani, Okuda, Takenaka, & Murakami, 1980).

Antimicrobial Activity

- Some derivatives have been investigated for their antimicrobial activity, showcasing the compound's potential in addressing bacterial and fungal infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Mechanism of Action

Target of Action

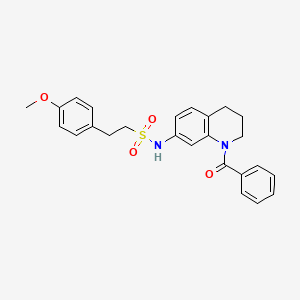

CCG-310562 primarily targets the voltage-gated sodium channel NaV1.7 . This channel plays a crucial role in various cancers and significantly impacts metastasis-driving cell functions such as proliferation, migration, and invasiveness .

Mode of Action

CCG-310562 interacts with its target, NaV1.7, and inhibits its functional activity . This inhibition potentially reduces the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially diminishes the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Biochemical Pathways

CCG-310562 affects the Rho pathway-mediated signaling . It acts at or downstream of MLK1 and upstream of SRF . It inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and growth of RhoC-overexpressing melanoma lines at nanomolar concentrations .

Result of Action

CCG-310562 has inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration of fibroblasts and B16F10 melanoma cells . It also blocks MLK1 nuclear localization .

properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14-4-3-5-16(10-14)12-23-13-17(6-9-20(23)25)21(26)22-19-8-7-18(24(27)28)11-15(19)2/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGMQYZHMCGYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)

![2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid](/img/structure/B2508038.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)